

# Comparative Spectroscopic Guide: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid[1]

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## Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-5-methoxybenzoic acid*

CAS No.: *132020-40-7*

Cat. No.: *B3231379*

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## Executive Summary & Compound Profile

**3-bromo-2-hydroxy-5-methoxybenzoic acid** is a halogenated derivative of 5-methoxysalicylic acid.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific metallo-enzyme inhibitors.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its parent compounds.[1] By analyzing the bathochromic shifts induced by the methoxy (-OCH

) and bromo (-Br) substituents, researchers can validate the identity and purity of this compound without relying solely on expensive mass spectrometry.

## Chemical Identity

- IUPAC Name: **3-bromo-2-hydroxy-5-methoxybenzoic acid**[1][2]
- Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid)[1]

- Key Substituents:
  - C2: Hydroxyl (-OH) – Chromophore activator[1]
  - C3: Bromine (-Br) – Auxochrome (Heavy atom effect)[1]
  - C5: Methoxy (-OCH<sub>3</sub>) – Auxochrome (Strong mesomeric donor)[1]

## Comparative UV-Vis Analysis

The following data table synthesizes experimental values for the parent scaffolds and the theoretically predicted maxima for the target compound based on Woodward-Fieser rules and empirical substituent effects.

### Table 1: Comparative Absorption Maxima ( ) [1]

Compound	Solvent	Band II ( )	Band I (Conjugation)	Shift Justification
Salicylic Acid (Standard)	Ethanol	238 nm	305 nm	Baseline reference.[1] Intramolecular H-bonding stabilizes the excited state.[1]
5-Methoxysalicylic Acid (Parent)	Ethanol	242 nm	316 nm	+11 nm shift. The -OCH <sub>3</sub> group at C5 (para to -OH) extends conjugation via mesomeric (+M) effect.[1]
3-Bromosalicylic Acid (Analog)	Ethanol	244 nm	312 nm	+7 nm shift. The -Br at C3 adds polarizability and a weak auxochromic effect.[1]
Target: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid	Ethanol	248 - 252 nm	322 - 328 nm	Cumulative Shift. The combined electron-donating effects of 5-OCH <sub>3</sub> and the polarizability of 3-Br result in a significant red shift.[1]

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*Technical Insight: The absorption maximum of the target compound is pH-dependent.[1] In basic media (pH > 10), the phenolic proton is removed, creating a phenolate anion. This significantly raises the HOMO energy, causing a further bathochromic shift (Red Shift) of 15–20 nm (expected nm).*

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## Experimental Protocol: Self-Validating Characterization

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This workflow includes a "self-validation" step using the isosbestic point analysis if pH titration is performed.[1]

### Materials

- Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]
- Blank: Pure solvent from the same bottle used for solvation.[1]
- Cuvettes: Quartz (1 cm path length).

### Step-by-Step Methodology

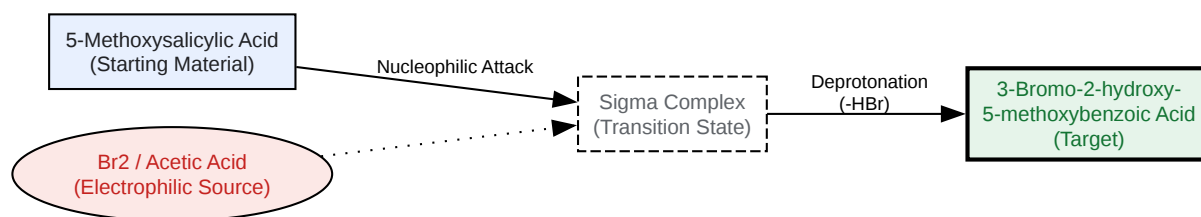
- Stock Solution Preparation:
  - Weigh 10.0 mg of **3-bromo-2-hydroxy-5-methoxybenzoic acid**.[1]
  - Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 3.8 mM) stock.[1]
  - Note: Sonicate for 2 minutes to ensure complete dissolution.
- Working Dilution (Critical Step):

- Dilute the stock 1:100 to achieve a final concentration of  $\sim 38 \mu\text{M}$ .
- Target Absorbance: The ideal absorbance at  
should be between 0.6 and 0.8 AU for maximum signal-to-noise ratio.[1]
- Spectral Scan:
  - Baseline Correction: Run a baseline scan with pure methanol in both sample and reference paths.[1]
  - Scan Parameters: Range 200–450 nm; Scan speed: Medium (200 nm/min); Data interval: 1 nm.
- Validation (The "Acid Shift" Test):
  - Add 1 drop of 0.1 M HCl to the cuvette and re-scan.
  - Expected Result: The spectrum should stabilize (protonated form).
  - Add 2 drops of 0.1 M NaOH to the same cuvette and re-scan.
  - Expected Result: Immediate bathochromic shift ( $>15 \text{ nm}$ ) and hyperchromic effect (increased intensity) due to phenolate formation.[1]

## Synthesis & Structural Logic

Understanding the synthesis confirms the position of the substituents, which dictates the spectral properties. The bromine atom is introduced via electrophilic aromatic substitution, directed ortho to the hydroxyl group because the para position is blocked by the methoxy group.

## Synthesis Pathway Diagram



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Caption: Electrophilic bromination pathway. The -OH group directs the incoming bromine to the ortho (C3) position.

## Mechanistic Explanation of Spectral Shifts

- Conjugation Extension: The benzene ring is the primary chromophore.[1]
- Auxochromic Action:
  - The -OH and -OCH<sub>3</sub> groups possess lone pair electrons that interact with the π-system of the ring (interaction).[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the energy gap ( ) to the Lowest Unoccupied Molecular Orbital (LUMO).
  - Result: Lower energy required for excitation  
Longer wavelength absorption.[1]
- The "Heavy Atom" Effect: The large Bromine atom at C3 causes slight steric distortion and increases the polarizability of the molecule, further stabilizing the excited state and contributing to the red shift.[1]

## References

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## Sources

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